Cas no 957045-17-9 (ethyl 5-amino-1-4-(4-methylphenyl)-1,3-thiazol-2-yl-1H-pyrazole-4-carboxylate)
ethyl 5-amino-1-4-(4-methylphenyl)-1,3-thiazol-2-yl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-amino-1-4-(4-methylphenyl)-1,3-thiazol-2-yl-1H-pyrazole-4-carboxylate
- AKOS002276702
- ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate
- ethyl 5-amino-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazole-4-carboxylate
- 957045-17-9
- Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate
- Oprea1_386331
- F1174-3182
-
- Inchi: 1S/C16H16N4O2S/c1-3-22-15(21)12-8-18-20(14(12)17)16-19-13(9-23-16)11-6-4-10(2)5-7-11/h4-9H,3,17H2,1-2H3
- InChI Key: DFRULIYVXOFYIE-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC(C)=CC=2)N=C1N1C(=C(C(=O)OCC)C=N1)N
Computed Properties
- Exact Mass: 328.09939694g/mol
- Monoisotopic Mass: 328.09939694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 111Ų
ethyl 5-amino-1-4-(4-methylphenyl)-1,3-thiazol-2-yl-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1174-3182-2μmol |
ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate |
957045-17-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1174-3182-5μmol |
ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate |
957045-17-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1174-3182-10μmol |
ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate |
957045-17-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1174-3182-20μmol |
ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate |
957045-17-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1174-3182-1mg |
ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate |
957045-17-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1174-3182-2mg |
ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate |
957045-17-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1174-3182-3mg |
ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate |
957045-17-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1174-3182-4mg |
ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate |
957045-17-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1174-3182-5mg |
ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate |
957045-17-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1174-3182-10mg |
ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate |
957045-17-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 5-amino-1-4-(4-methylphenyl)-1,3-thiazol-2-yl-1H-pyrazole-4-carboxylate Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on ethyl 5-amino-1-4-(4-methylphenyl)-1,3-thiazol-2-yl-1H-pyrazole-4-carboxylate
Comprehensive Overview of Ethyl 5-amino-1-(4-(4-methylphenyl)-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 957045-17-9)
The compound ethyl 5-amino-1-(4-(4-methylphenyl)-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 957045-17-9) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This molecule combines a pyrazole core with a thiazole ring, both of which are prominent scaffolds in drug discovery. The presence of an ethyl carboxylate group and an amino functionality further enhances its versatility, making it a valuable intermediate for synthesizing bioactive compounds.
Recent studies highlight the growing interest in thiazole- and pyrazole-containing compounds, particularly in the context of antimicrobial and anti-inflammatory agents. Researchers are actively exploring derivatives of CAS No. 957045-17-9 for their potential to address drug-resistant pathogens, a pressing global health concern. The compound's structural motifs align with trends in fragment-based drug design, where smaller molecular units are optimized for target specificity. This approach is increasingly popular in AI-driven drug discovery platforms, which prioritize modular and scalable synthesis routes.
From a synthetic chemistry perspective, ethyl 5-amino-1-(4-(4-methylphenyl)-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate exemplifies the convergence of multicomponent reactions and green chemistry principles. Its synthesis often involves catalytic methods that minimize waste, aligning with the pharmaceutical industry's shift toward sustainable practices. Analytical techniques such as HPLC and NMR are critical for characterizing this compound, ensuring purity and reproducibility—key factors for regulatory compliance in preclinical development.
The compound's 4-methylphenyl substituent contributes to its lipophilicity, a property frequently optimized in pharmacokinetic studies. This characteristic is particularly relevant for blood-brain barrier permeability, a hot topic in neurology research. Computational models leveraging machine learning have been employed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of similar structures, accelerating lead optimization cycles.
In agrochemical applications, derivatives of CAS No. 957045-17-9 have shown promise as plant growth regulators and pesticide synergists. The thiazole moiety, in particular, is known to interfere with insect metabolic pathways, offering a template for eco-friendly crop protection agents. This aligns with the rising demand for sustainable agriculture solutions, a sector projected to grow exponentially amid climate change challenges.
Patent landscapes reveal that ethyl 5-amino-1-(4-(4-methylphenyl)-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is frequently cited in intellectual property filings related to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. These targets are central to oncology and metabolic disorder therapeutics, areas where precision medicine is driving innovation. The compound's 1H-pyrazole-4-carboxylate segment is often modified to enhance binding affinity, demonstrating its role as a privileged structure in medicinal chemistry.
Quality control protocols for 957045-17-9 emphasize the importance of chiral purity, especially when the compound serves as a building block for stereospecific drugs. Advanced chromatographic methods, including chiral HPLC, are routinely employed to meet stringent industry standards. Such rigor is critical given the FDA's heightened focus on genotoxic impurities in drug formulations.
Market analysts note increasing procurement of CAS No. 957045-17-9 by contract research organizations (CROs) specializing in high-throughput screening. The compound's compatibility with automated synthesis platforms makes it a cost-effective option for combinatorial chemistry libraries. This trend dovetails with the pharmaceutical industry's push toward decentralized and digitized R&D workflows.
In summary, ethyl 5-amino-1-(4-(4-methylphenyl)-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate represents a multifaceted tool in modern chemical research. Its applications span drug discovery, agrochemical development, and material science, reflecting the interdisciplinary nature of contemporary molecular design. As computational and experimental techniques evolve, this compound is poised to remain at the forefront of innovation in bioactive molecule engineering.
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